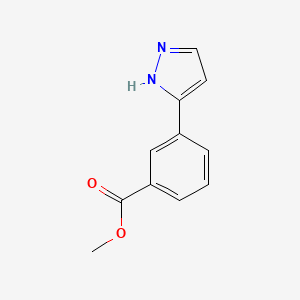
Methyl 3-(1H-pyrazol-3-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(1H-pyrazol-3-YL)benzoate” is a chemical compound with the molecular formula C11H10N2O2 . It is also known as "Benzoic acid, 3-(1H-pyrazol-3-yl)-, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 3-(1H-pyrazol-3-YL)benzoate” and its derivatives has been a topic of interest in various research studies . For instance, a series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives were designed, synthesized, and evaluated as BRAFV600E inhibitors .Molecular Structure Analysis
The molecular structure of “Methyl 3-(1H-pyrazol-3-YL)benzoate” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(5-9)10-6-12-13-7-10/h2-7H,1H3, (H,12,13) .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Methyl 3-(1H-pyrazol-3-YL)benzoate and its derivatives have shown promising antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a significant global health concern. Methyl 3-(1H-pyrazol-3-YL)benzoate derivatives (compounds 14 and 15) exhibited substantial inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression .
Antifungal Activity
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been pivotal in developing commercial fungicides. Notable examples include isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr. These compounds share structural similarities with Methyl 3-(1H-pyrazol-3-YL)benzoate .
Anti-Inflammatory and Analgesic Effects
Pyrazole-based compounds often exhibit anti-inflammatory and analgesic activities. Although specific data on Methyl 3-(1H-pyrazol-3-YL)benzoate are limited, exploring its potential in these areas could be worthwhile .
Safety and Hazards
The safety data sheets for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use these compounds only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 3-(1H-pyrazol-3-YL)benzoate is a chemical compound with diverse applications in areas like drug discovery, organic synthesis, and material science. . Some related compounds, such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives, have been evaluated as BRAFV600E inhibitors , suggesting that Methyl 3-(1H-pyrazol-3-YL)benzoate may also interact with similar targets.
Biochemical Pathways
, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Pharmacokinetics
21 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Eigenschaften
IUPAC Name |
methyl 3-(1H-pyrazol-5-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(7-9)10-5-6-12-13-10/h2-7H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXXEWIFBAFNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-pyrazol-3-YL)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




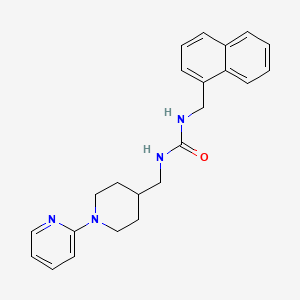
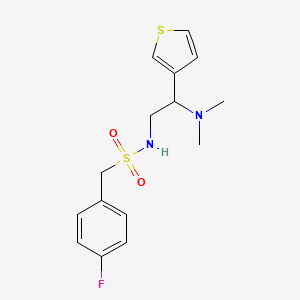
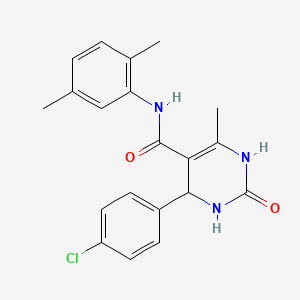
![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)
![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)
![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)
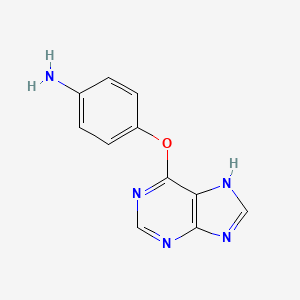
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)
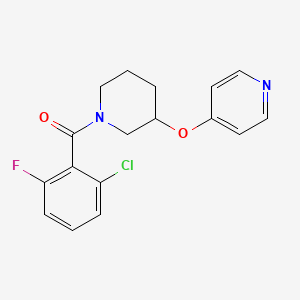
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)